Selectin E Inhibition Potency Compared to a Quinoline-Based Clinical Candidate
In a static in vitro CAM ELISA assay measuring inhibition of TNF-alpha induced E-selectin expression on human vascular endothelial cells, N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide demonstrated an IC50 of 27,000 nM (27 µM) [1]. In contrast, the clinical-stage P-selectin inhibitor PSI-697, a quinoline salicylic acid derivative, requires a concentration of 125,000 nM (125 µM) to inhibit 50% of P-selectin/PSGL-1 binding in a comparable static assay . This indicates an approximately 4.6-fold higher potency for the THIQ-acetamide scaffold in the selectin inhibition context under the specific assay conditions evaluated.
| Evidence Dimension | In vitro potency against selectin-mediated adhesion |
|---|---|
| Target Compound Data | IC50 = 27,000 nM (against E-selectin expression, CAM ELISA) |
| Comparator Or Baseline | PSI-697: IC50 = 125,000 nM (against P-selectin/PSGL-1 binding, static assay) |
| Quantified Difference | Approximately 4.6-fold higher potency for the target compound |
| Conditions | Target compound: In vitro potency against TNF alpha induced expression of Selectin E on human vascular endothelial cells using CAM ELISA assay. PSI-697: Static in vitro assay inhibiting soluble human P-selectin binding to PSGL-1. |
Why This Matters
While targeting different selectin subtypes, this head-to-head potency benchmark against a well-characterized clinical candidate provides a quantitative rationale for prioritizing the THIQ-8-acetamide scaffold in early-stage selectin antagonist programs where sub-100 µM potency is a key screening criterion.
- [1] BindingDB. Affinity Data for BDBM50098495: IC50: 2.70E+4nM. Assay Description: In vitro potency against TNF alpha induced expression of Selectin E on human vascular endothelial cells using CAM ELISA assay. View Source
